BAY1082439

PI3K isoform selectivity biochemical IC₅₀ profiling mTOR counter-screening

BAY1082439 (CAS 1375469-38-7) is an orally bioavailable, balanced inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), and delta (δ), developed by Bayer AG. Biochemically, it exhibits IC₅₀ values of 4.9 nM (PI3Kα), 15.0 nM (PI3Kβ), and 1 nM (PI3Kδ), with selectivity over PI3Kγ (IC₅₀ = 52 nM) and >1,000-fold selectivity against mTOR kinase.

Molecular Formula C31H44N4O2
Molecular Weight
Cat. No. B1191581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1082439
Molecular FormulaC31H44N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY1082439: A Balanced Oral PI3Kα/β/δ Inhibitor for PTEN-Deficient Oncology Research and Procurement


BAY1082439 (CAS 1375469-38-7) is an orally bioavailable, balanced inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), and delta (δ), developed by Bayer AG [1]. Biochemically, it exhibits IC₅₀ values of 4.9 nM (PI3Kα), 15.0 nM (PI3Kβ), and 1 nM (PI3Kδ), with selectivity over PI3Kγ (IC₅₀ = 52 nM) and >1,000-fold selectivity against mTOR kinase [2]. BAY1082439 also inhibits mutated forms of PIK3CA and demonstrates pronounced efficacy in PTEN-null prostate cancer models in vivo [3]. A Phase I clinical trial (NCT01728311) has evaluated its safety, tolerability, and pharmacokinetics in patients with advanced malignancies [4].

Why Generic PI3K Inhibitors Cannot Substitute for BAY1082439 in PTEN-Null Oncology Applications


Substituting an isoform-selective PI3K inhibitor (e.g., PI3Kα-selective alpelisib/BYL-719, PI3Kβ-selective TGX-221, or PI3Kδ-selective idelalisib/CAL-101) for BAY1082439 in PTEN-deficient contexts leads to inadequate pathway suppression and compensatory resistance. In PTEN-null prostate cancer, selective inhibition of PI3Kβ alone fails due to compensatory PI3Kα activation, while PI3Kα-selective inhibition is insufficient because PI3Kβ drives PTEN-loss tumor growth [1]. Moreover, during epithelial-to-mesenchymal transition (EMT), PI3Kδ is epigenetically upregulated, conferring resistance to PI3Kα/β-only inhibitors [1]. Even pan-PI3K inhibitors like copanlisib (BAY80-6946) underperform in PTEN/PI3Kβ-driven models relative to BAY1082439 when compared at their respective maximum tolerated doses [2]. BAY1082439's balanced α/β/δ profile uniquely addresses both cell-intrinsic signaling and the tumor microenvironment, including B-cell infiltration and lymphotoxin-driven castration-resistant growth [1]. Its unique pharmacokinetic properties—including 33–50% plasma free fraction across species—further differentiate it from alternatives [2].

BAY1082439 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Balanced PI3Kα/β/δ Isoform Inhibition with >1,000-Fold mTOR Selectivity vs. Isoform-Selective Inhibitors

BAY1082439 achieves a balanced inhibition profile across PI3Kα, PI3Kβ, and PI3Kδ, with IC₅₀ values of 4.9 nM, 15.0 nM, and 1 nM respectively [1]. In contrast, clinical PI3Kα-selective inhibitor alpelisib (BYL-719) spares PI3Kβ and PI3Kδ at therapeutic concentrations, PI3Kβ-selective TGX-221 lacks PI3Kα and PI3Kδ activity, and PI3Kδ-selective idelalisib (CAL-101) does not inhibit PI3Kα/β [2]. BAY1082439 additionally exhibits >1,000-fold selectivity over mTOR kinase, whereas many competing PI3K inhibitors carry significant mTOR off-target activity [1].

PI3K isoform selectivity biochemical IC₅₀ profiling mTOR counter-screening kinase selectivity

Superior Antiproliferative Activity in PTEN-Null Prostate Cancer Cells vs. PI3Kα- and PI3Kβ-Selective Inhibitors

In PTEN-null human prostate cancer cell lines LNCaP and PC3, BAY1082439 (0.1–1 μM, 72 hours) achieved superior inhibition of cell growth compared to the PI3Kα-selective inhibitor BYL-719 (alpelisib) and the PI3Kβ-selective inhibitor TGX-221, both of which were significantly less effective [1]. BAY1082439 demonstrated equal antiproliferative potency as the combination of TGX-221 and BYL-719, indicating that a single agent can recapitulate dual-pathway blockade [1]. Isogenic PC3 cell analysis revealed that PTEN-null cells were three orders of magnitude more sensitive to BAY1082439 than PTEN wild-type cells, establishing a PTEN-status-dependent therapeutic window [1].

PTEN-null prostate cancer cell proliferation isoform-selective inhibitor comparison LNCaP PC3

Prevention of Compensatory Rebound AKT Phosphorylation vs. PI3Kβ-Selective Inhibitor TGX-221

Treatment of PC3 and CaP2/CaP8 prostate cancer cells with the PI3Kβ-selective inhibitor TGX-221 resulted in rebound AKT phosphorylation at Ser473, indicative of compensatory PI3K pathway reactivation. BAY1082439 treatment prevented this feedback activation and sustained AKT phosphorylation inhibition [1]. Western blot densitometry analysis confirmed that BAY1082439 maintained suppression of p-AKT(S473) without the rebound observed with TGX-221 (Fig. 1C and 1D) [1].

rebound AKT phosphorylation PI3K pathway feedback Western blot TGX-221 comparator

Intermittent Dosing Increases Intratumoral CD8⁺/Treg Ratio 32-Fold vs. 3-Fold with Daily Dosing, Enabling Immune Checkpoint Combination

In the Pten-null spontaneous prostate cancer mouse model, intermittent BAY1082439 dosing (180 mg/kg, 2-day on/5-day off schedule) dramatically increased the intratumoral CD8⁺/Treg ratio by 32-fold compared to vehicle controls, whereas daily dosing (75 mg/kg) produced only a 3-fold increase [1]. Only intermittent dosing converted immunosuppressive 'cold' tumors into T cell-inflamed tumors and overcame resistance to anti-PD-1 immune checkpoint therapy [1]. Daily dosing paradoxically decreased both tumor- and spleen-associated CD45⁺, CD8⁺ T, and CD4⁺ T cell numbers [1].

intermittent dosing CD8+ T cell Treg immune checkpoint therapy tumor microenvironment dosing schedule comparison

Superior Inhibition of Mesenchymal/EMT Cancer Cells vs. Combination of Isoform-Selective PI3K Inhibitors

During EMT, PI3Kδ (Pik3cd) is epigenetically upregulated in mesenchymal-like prostate cancer cells, rendering them resistant to PI3Kα/β-selective inhibitors [1]. BAY1082439 inhibited the growth of mesenchymal-like cancer cells significantly better than the triple combination of individual α, β, and δ inhibitors BYL-719, TGX-221, and CAL-101 (Fig. 3G and 3H) [1]. In vivo, BAY1082439 treatment prevented the emergence of EMT regions in Pten-null prostate tumors, with absence of vimentin-positive and loss of E-cadherin staining observed in treated mice [1].

epithelial-mesenchymal transition EMT mesenchymal cancer cells PI3Kδ upregulation combination inhibitor comparison

Enhanced In Vivo Tumor Control with B-Cell Infiltration Blockade vs. mTOR Inhibitor Rapamycin in Castration-Resistant Prostate Cancer

In the castrated CP mouse model of castration-resistant prostate cancer (CRPC), BAY1082439 (75 mg/kg daily, 4 weeks) significantly reduced prostate tumor weight and Ki67⁺ proliferating cells [1]. While rapamycin also reduced tumor weight, significantly more Ki67⁺ tumor cells persisted in the rapamycin-treated group compared to BAY1082439-treated tumors [1]. Mechanistically, BAY1082439 uniquely blocked B-cell infiltration into prostate tumors via its PI3Kδ inhibitory activity and suppressed the CXCL13/lymphotoxin/P-STAT3 pro-survival pathway; rapamycin had no effect on B-cell infiltration or this pathway [1].

castration-resistant prostate cancer B-cell infiltration lymphotoxin rapamycin comparison in vivo efficacy

Optimal Research and Industrial Application Scenarios for BAY1082439 Based on Verified Differentiation Evidence


PTEN-Null Prostate Cancer Preclinical Efficacy Studies Requiring Single-Agent PI3K Pathway Suppression Without Compensatory Feedback

Investigators studying PTEN-deficient prostate cancer models (LNCaP, PC3 xenografts, or genetically engineered Pten conditional knockout mice) should procure BAY1082439 rather than PI3Kα-selective (alpelisib) or PI3Kβ-selective (TGX-221) inhibitors. BAY1082439 prevents the rebound AKT phosphorylation and compensatory PI3K pathway activation observed with isoform-selective agents, achieving with one compound the antiproliferative potency equivalent to dual TGX-221+BYL-719 combination [1]. Its PTEN-status-dependent therapeutic window (>1,000-fold selectivity for PTEN-null over PTEN-WT cells) provides a built-in specificity control [1].

Immuno-Oncology Combination Studies Converting 'Cold' PTEN-Null Tumors to T Cell-Inflamed Phenotypes

BAY1082439 is uniquely suited for studies combining PI3K inhibition with immune checkpoint blockade (anti-PD-1/anti-CTLA-4) in PTEN-null prostate cancer. The intermittent dosing schedule (180 mg/kg, 2-day on/5-day off) achieves a 32-fold CD8⁺/Treg ratio increase—10.7-fold greater than daily dosing—and enables anti-PD-1 responsiveness [2]. This dosing-dependent immunomodulatory effect has not been demonstrated for other PI3K inhibitors and is critical for protocols aiming to convert the tumor immune microenvironment [2].

Epithelial-Mesenchymal Transition (EMT) and Metastasis Prevention Models Requiring PI3Kδ Coverage

For studies examining EMT-driven metastasis or castration-resistant progression, BAY1082439's balanced α/β/δ profile is essential. PI3Kδ is epigenetically upregulated during EMT and confers resistance to PI3Kα/β-only inhibitors [1]. BAY1082439 outperforms even the triple combination of BYL-719+TGX-221+CAL-101 in inhibiting mesenchymal-like cancer cell growth, and in vivo treatment prevents the emergence of EMT marker-positive regions in prostate tumors [1]. Researchers studying metastatic plasticity should prioritize BAY1082439 over PI3Kα/β-only or pan-PI3K alternatives.

Tumor Microenvironment Studies Targeting B-Cell Infiltration and Lymphotoxin-Mediated Castration Resistance

BAY1082439 is the appropriate selection for research protocols investigating the role of tumor-infiltrating B cells and lymphotoxin signaling in castration-resistant prostate cancer. Unlike mTOR inhibitors (rapamycin), which reduce tumor weight but spare the CXCL13/lymphotoxin/P-STAT3 pro-survival pathway, BAY1082439 blocks B-cell infiltration via PI3Kδ inhibition and suppresses this microenvironmental resistance mechanism [1]. Procurement of BAY1082439 is indicated when the experimental endpoint requires simultaneous targeting of both cancer cell-intrinsic PI3K signaling and the B-cell/lymphotoxin tumor microenvironment axis [1].

Quote Request

Request a Quote for BAY1082439

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.